Pentanamide, 3-methyl-
Overview
Description
3-Methylpentanamide is an organic compound with the molecular formula C₆H₁₃NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is also known by its IUPAC name, 3-methylpentanamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentanamide can be synthesized through various methods. One common approach involves the reaction of 3-methylpentanoic acid with ammonia or an amine under dehydrating conditions. This process typically requires a catalyst and elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, 3-methylpentanamide can be produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentanamide undergoes several types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-Methylpentanoic acid and ammonia.
Reduction: 3-Methylpentylamine.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
3-Methylpentanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-methylpentanamide exerts its effects is primarily through its amide functional group. This group can engage in hydrogen bonding and other interactions with biological molecules, influencing processes such as enzyme activity and protein structure. The specific molecular targets and pathways involved depend on the context of its use in research or industry .
Comparison with Similar Compounds
Pentanamide: Similar structure but lacks the methyl group at the third carbon.
3-Methylbutanamide: Similar but with one less carbon in the chain.
Hexanamide: Similar but with one additional carbon in the chain.
Uniqueness: 3-Methylpentanamide is unique due to the presence of the methyl group at the third carbon, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural feature can make it more suitable for specific applications compared to its analogs .
Biological Activity
Pentanamide, 3-methyl- (also known as 3-methylpentanamide) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Pentanamide, 3-methyl- has the following chemical structure:
- Molecular Formula : C6H13NO
- Molecular Weight : Approximately 115.18 g/mol
- Structural Features : The compound features a pentanamide backbone with a methyl group at the third carbon position, which influences its reactivity and biological interactions.
Biological Activity
Pentanamide, 3-methyl- exhibits various biological activities that are relevant in pharmacology and biochemistry. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that pentanamides can exhibit antimicrobial properties. Similar compounds have been shown to inhibit the growth of various bacteria and fungi, indicating potential applications in treating infections .
- Enzyme Inhibition : The compound's structure allows it to interact with biological molecules, making it useful for studying enzyme inhibition. It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have therapeutic implications.
- Receptor Modulation : Research indicates that pentanamide derivatives may influence receptor pathways, particularly those involving G protein-coupled receptors (GPCRs). This modulation can lead to significant biological effects, such as alterations in cell signaling and immune responses .
The biological activity of pentanamide, 3-methyl- is primarily attributed to its ability to bind to specific molecular targets. The proposed mechanisms include:
- Binding Affinity : Pentanamide derivatives can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
- Influence on Quorum Sensing : Some studies have explored the influence of pentanamide compounds on bacterial communication systems (quorum sensing), which is crucial for bacterial virulence and biofilm formation. This suggests a potential role in controlling bacterial infections through modulation of signaling pathways .
Research Findings and Case Studies
Several studies have investigated the biological activity of pentanamide derivatives:
Data Table: Comparative Biological Activities
Compound Name | Antimicrobial Activity | Enzyme Inhibition | Receptor Modulation |
---|---|---|---|
Pentanamide, 3-methyl- | Moderate | Yes | Potentially |
Related Pentanamide Derivative | High | Yes | Yes |
Thiazole Derivative | High | Yes | Yes |
Properties
IUPAC Name |
3-methylpentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMLCFANWCDGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436376 | |
Record name | Pentanamide, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-69-1 | |
Record name | 3-Methylpentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61892-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanamide, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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